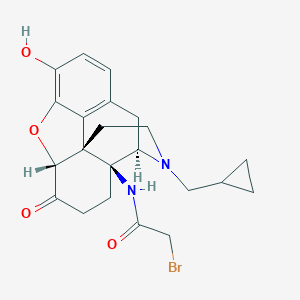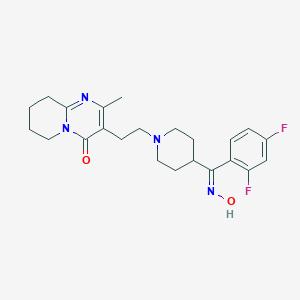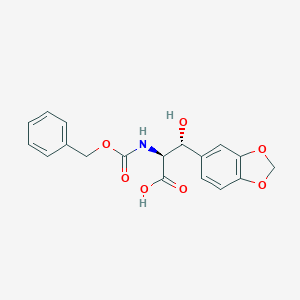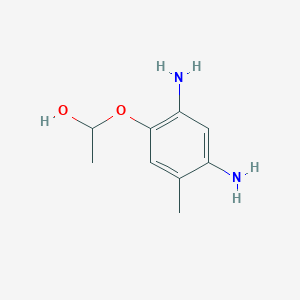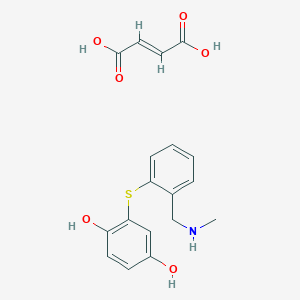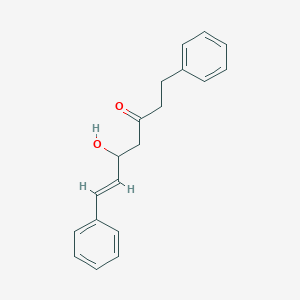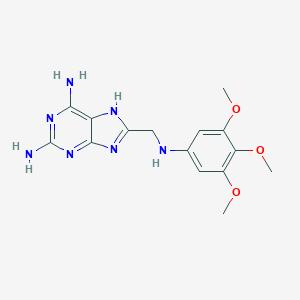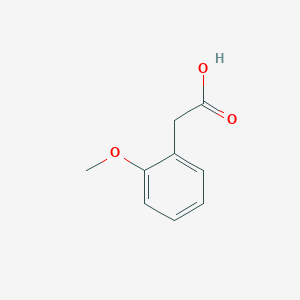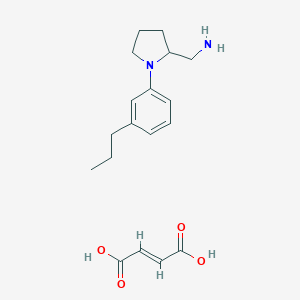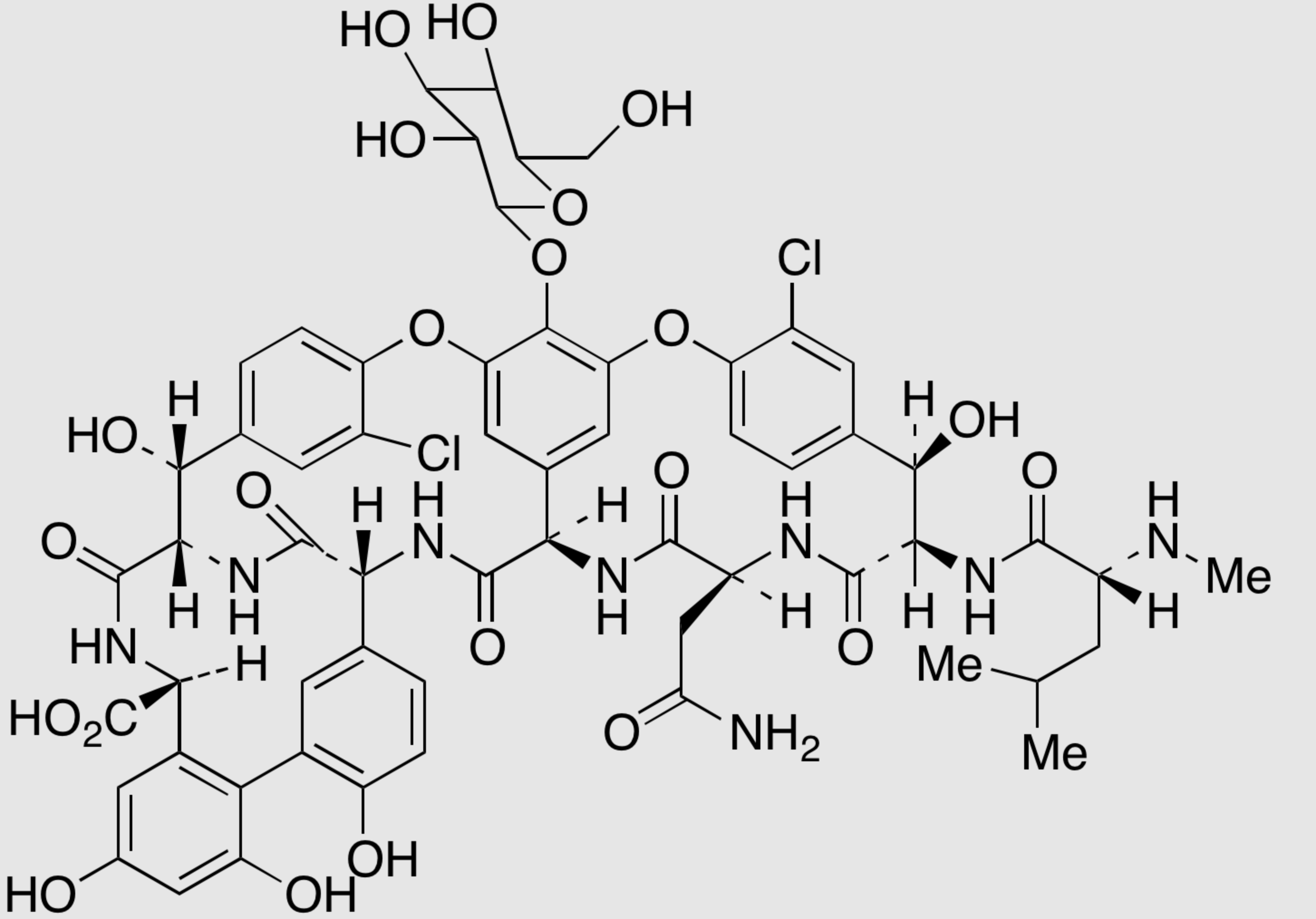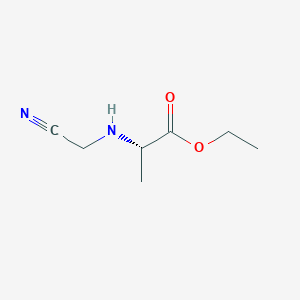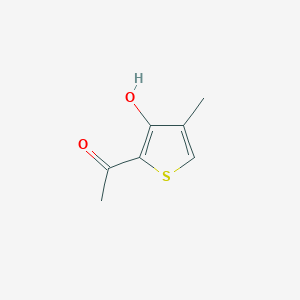
2-Acetyl-3-hydroxy-4-methylthiophene
描述
2-Acetyl-3-hydroxy-4-methylthiophene is a naturally occurring compound found in various plant species. It is a member of the thiophene family, which is known for its diverse biological activities. In recent years, 2-Acetyl-3-hydroxy-4-methylthiophene has gained significant attention due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2-Acetyl-3-hydroxy-4-methylthiophene is not fully understood. However, studies suggest that the compound exerts its biological activities by modulating various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. The compound also activates the AMPK pathway, which is involved in energy homeostasis and cellular metabolism.
生化和生理效应
2-Acetyl-3-hydroxy-4-methylthiophene has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. The compound has also been shown to improve glucose metabolism and insulin sensitivity, which could be beneficial in the treatment of diabetes.
实验室实验的优点和局限性
The advantages of using 2-Acetyl-3-hydroxy-4-methylthiophene in lab experiments include its diverse biological activities and potential therapeutic applications. The compound is also readily available and can be synthesized using simple methods. However, the limitations of using 2-Acetyl-3-hydroxy-4-methylthiophene in lab experiments include its poor solubility and stability, which could affect the accuracy of the results.
未来方向
There are several future directions for the research on 2-Acetyl-3-hydroxy-4-methylthiophene. One area of interest is the identification of the specific molecular targets of the compound and the elucidation of its mechanism of action. Another area of interest is the development of novel derivatives of the compound with improved pharmacological properties. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-Acetyl-3-hydroxy-4-methylthiophene in various diseases, including cancer, diabetes, and inflammation.
In conclusion, 2-Acetyl-3-hydroxy-4-methylthiophene is a promising compound with diverse biological activities and potential therapeutic applications. Its synthesis methods, mechanism of action, and biochemical and physiological effects have been extensively studied. Further research is needed to fully understand the compound's mechanism of action and to develop novel derivatives with improved pharmacological properties.
科学研究应用
2-Acetyl-3-hydroxy-4-methylthiophene has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
属性
CAS 编号 |
142267-89-8 |
|---|---|
产品名称 |
2-Acetyl-3-hydroxy-4-methylthiophene |
分子式 |
C7H8O2S |
分子量 |
156.2 g/mol |
IUPAC 名称 |
1-(3-hydroxy-4-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H8O2S/c1-4-3-10-7(5(2)8)6(4)9/h3,9H,1-2H3 |
InChI 键 |
KQKIISCIZSDTHP-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1O)C(=O)C |
规范 SMILES |
CC1=CSC(=C1O)C(=O)C |
同义词 |
Ethanone, 1-(3-hydroxy-4-methyl-2-thienyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)
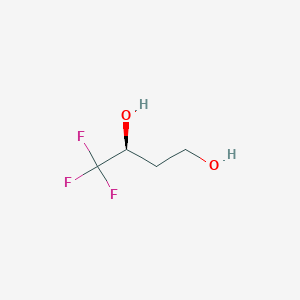
![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)
